

# Mitigating burn-in degradation in ITIC-4F solar cells

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## Compound of Interest

Compound Name: **ITIC-4F**

Cat. No.: **B12433060**

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## Technical Support Center: ITIC-4F Solar Cells

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with **ITIC-4F** based organic solar cells. The information provided is intended to help mitigate common issues, particularly burn-in degradation, encountered during experimental work.

## Troubleshooting Guides

This section addresses specific problems that may arise during the fabrication and testing of **ITIC-4F** solar cells.

**Issue 1:** Rapid initial drop in Power Conversion Efficiency (PCE), primarily in Fill Factor (FF) and Short-Circuit Current (Jsc), within the first few hours of light soaking.

Possible Cause	Recommended Action
Photochemical degradation of ITIC-4F at the ZnO interface: The ZnO electron transport layer (ETL) can be photocatalytically active, especially under UV light, generating hydroxyl radicals that attack the ITIC-4F molecule. <a href="#">[1]</a> <a href="#">[2]</a> This disrupts the conjugated structure, leading to poor electron transport. <a href="#">[1]</a>	<ul style="list-style-type: none"><li>- Use a UV filter: When testing, use a UV cut-off filter to minimize the high-energy photons reaching the device.</li><li>- Optimize the ETL: Consider replacing ZnO with a more photochemically inert ETL such as SnO<sub>2</sub> or using a surface treatment on the ZnO to passivate surface defects.<a href="#">[3]</a></li><li>- Introduce an interlayer: A thin layer of a material like vitamin C between the ZnO and the active layer can act as an antioxidant and suppress the photocatalytic effect of ZnO.</li></ul>
Morphological Instability: The initial "burn-in" can be associated with light-induced morphological changes in the active layer, leading to the formation of charge traps.	<ul style="list-style-type: none"><li>- Thermal Annealing: Annealing the device after fabrication can help to stabilize the morphology of the active layer. A post-fabrication anneal at a moderate temperature (e.g., 100-130°C) can improve crystallinity and reduce burn-in.</li><li>- Solvent Additives: The choice and concentration of solvent additives (e.g., 1,8-diiodooctane - DIO) can influence the film morphology. Optimization of these additives is crucial for achieving a stable morphology.</li></ul>
Residual Solvent: Trapped solvent molecules within the active layer can act as traps or facilitate degradation pathways under illumination.	<ul style="list-style-type: none"><li>- Optimize Annealing: Ensure that the post-deposition annealing step is sufficient to remove residual solvent from the active layer. This typically involves annealing at a temperature above the boiling point of the solvent.</li></ul>

Issue 2: Significant degradation of device performance when fabricated and tested in ambient air.

Possible Cause	Recommended Action
Photo-oxidation of ITIC-4F: The C=C double bonds in the ITIC-4F molecule are susceptible to attack by oxygen, especially under illumination. <sup>[4]</sup> This leads to a breakdown of the molecular structure and a loss of electronic properties.	<ul style="list-style-type: none"><li>- Inert Atmosphere: Fabricate and test the solar cells in a nitrogen-filled glovebox to minimize exposure to oxygen and moisture.</li><li>- Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to provide a barrier against oxygen and moisture ingress during testing.</li></ul>

## Frequently Asked Questions (FAQs)

Q1: What is "burn-in" degradation in **ITIC-4F** solar cells?

A1: Burn-in degradation refers to the rapid loss of performance, particularly in PCE, FF, and  $J_{sc}$ , that occurs within the initial hours of exposing an **ITIC-4F** solar cell to light.<sup>[5]</sup> This is often attributed to a combination of photochemical reactions at interfaces, morphological changes in the active layer, and the formation of charge traps.

Q2: Why is the choice of electron transport layer (ETL) so critical for the stability of **ITIC-4F** devices?

A2: The ETL, especially the commonly used ZnO, can be a major contributor to the degradation of **ITIC-4F**.<sup>[1][2]</sup> Under UV illumination, ZnO can generate reactive oxygen species that chemically attack the **ITIC-4F** molecule, leading to a rapid decline in device performance.<sup>[1][2]</sup> Therefore, selecting an ETL with better photochemical stability or modifying the ZnO interface is crucial for improving the lifetime of the device.

Q3: Does the fluorination in **ITIC-4F** improve its stability compared to ITIC?

A3: The effect of fluorination on stability is complex. While fluorination can lead to deeper HOMO/LUMO energy levels which can improve intrinsic device stability and performance, **ITIC-4F** has also been shown to have a higher chemical reactivity in some contexts.<sup>[1][6]</sup> However, some studies suggest that **ITIC-4F** exhibits a higher resistance to photo-oxidation compared to ITIC.<sup>[4]</sup> The overall stability of the device depends not just on the molecule itself, but on the entire device architecture and testing conditions.

Q4: What are the key spectral ranges of light that accelerate the degradation of **ITIC-4F** solar cells?

A4: UV light is particularly damaging to **ITIC-4F** solar cells, primarily due to the photocatalytic activity of ZnO ETLs under UV irradiation.<sup>[1]</sup> However, even visible light can contribute to degradation, and the specific spectral sensitivity can depend on the other materials in the device stack.

Q5: Can thermal annealing completely prevent burn-in degradation?

A5: Thermal annealing can significantly mitigate burn-in degradation by improving the crystallinity and stabilizing the morphology of the active layer.<sup>[7]</sup> However, it may not completely eliminate it, as photochemical degradation pathways, especially at reactive interfaces, can still occur. The optimal annealing temperature and duration need to be carefully determined for a specific donor:acceptor blend.

## Quantitative Data on Burn-in Degradation

The following tables summarize the performance degradation of **ITIC-4F** based solar cells under different conditions, highlighting the initial burn-in period.

Table 1: Performance Degradation of PBDB-T-2F:**ITIC-4F** Solar Cells with Different ETLs under Continuous AM1.5G Illumination.

ETL	Time (hours)	Normalized PCE (%)	Normalized Jsc (%)	Normalized Voc (%)	Normalized FF (%)
ZnO	0	100	100	100	100
10	~60	~75	~95	~85	
50	~40	~60	~90	~75	
SnO <sub>2</sub>	0	100	100	100	100
10	~90	~95	~98	~97	
50	~80	~90	~95	~95	

Note: Data is synthesized from trends reported in the literature.[\[3\]](#)

## Experimental Protocols

### 1. Standard Fabrication Protocol for an Inverted **ITIC-4F** Solar Cell (ITO/ZnO/PBDB-T:**ITIC-4F**/MoO<sub>3</sub>/Ag)

This protocol outlines the fabrication of a standard inverted architecture **ITIC-4F** solar cell. All solution preparation and spin-coating steps should be performed in a nitrogen-filled glovebox.

- Substrate Cleaning:
  - Sequentially sonicate pre-patterned ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
  - Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes immediately before use.
- Electron Transport Layer (ETL) Deposition:
  - Prepare a ZnO nanoparticle solution.
  - Spin-coat the ZnO solution onto the ITO substrate at 3000 rpm for 30 seconds.
  - Anneal the ZnO-coated substrates at 150°C for 30 minutes in air.
- Active Layer Deposition:
  - Prepare a solution of the donor polymer (e.g., PBDB-T) and **ITIC-4F** in a 1:1 weight ratio in chlorobenzene with a suitable solvent additive (e.g., 0.5% v/v 1,8-diiodooctane). The total concentration is typically 15-20 mg/mL.
  - Stir the solution at a moderate temperature (e.g., 50°C) for several hours to ensure complete dissolution.
  - Spin-coat the active layer solution onto the ZnO layer at 1500-2500 rpm for 60 seconds.
  - Anneal the active layer at 110°C for 10 minutes.

- Hole Transport Layer (HTL) and Electrode Deposition:
  - Thermally evaporate Molybdenum Oxide (MoO<sub>3</sub>) as the HTL at a rate of 0.1-0.2 Å/s to a thickness of 8-10 nm.
  - Subsequently, thermally evaporate Silver (Ag) as the top electrode at a rate of 1-2 Å/s to a thickness of 100 nm. The deposition is done through a shadow mask to define the device area.

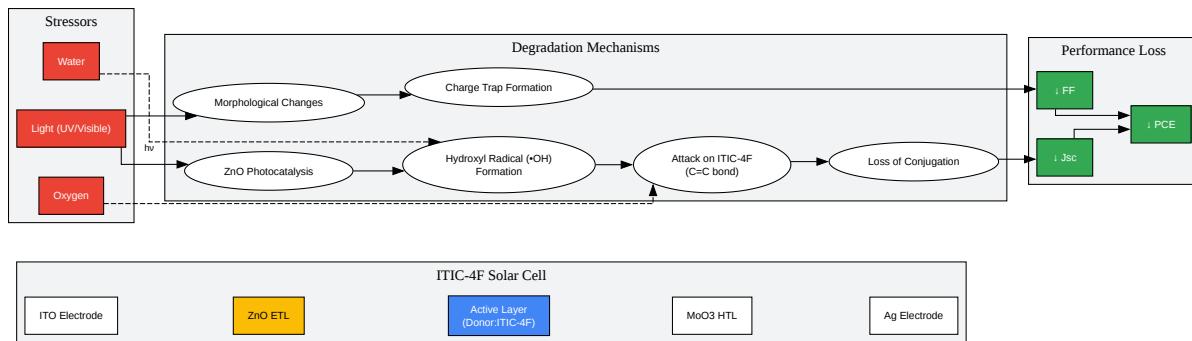
## 2. Accelerated Lifetime Testing (Burn-in) Protocol (ISOS-L-1)

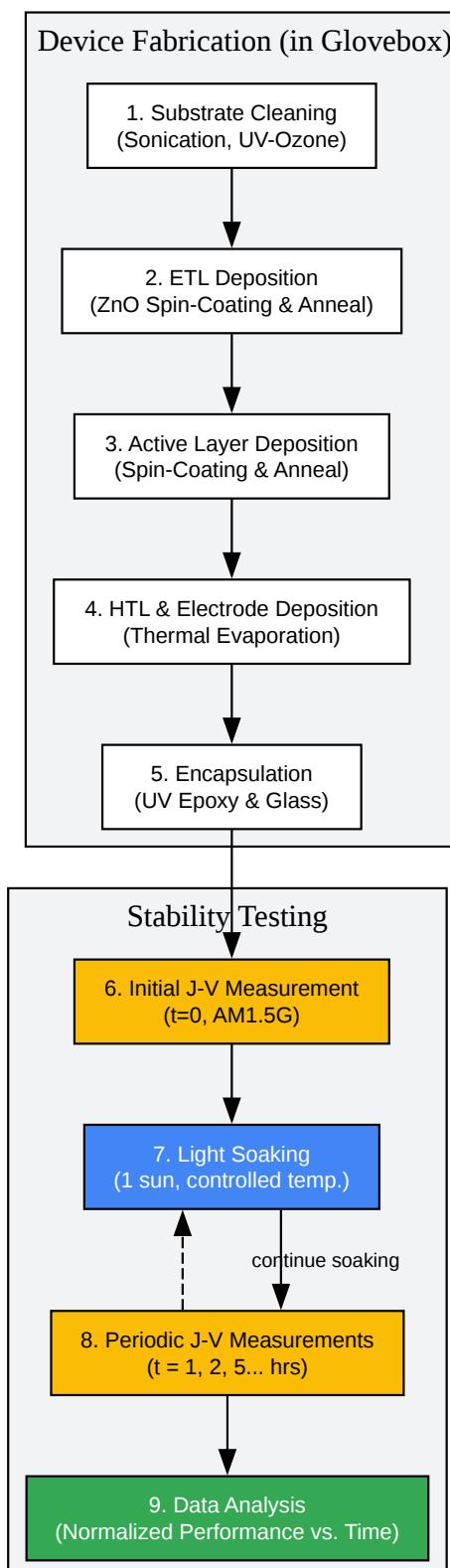
This protocol is a simplified version of the ISOS-L-1 (International Summit on Organic Photovoltaic Stability) guidelines for testing the stability of organic solar cells under continuous illumination.

- Device Encapsulation: Encapsulate the fabricated devices using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox to prevent ambient degradation.
- Initial Characterization (t=0): Measure the initial current density-voltage (J-V) characteristics of the encapsulated device under a calibrated solar simulator (AM1.5G, 100 mW/cm<sup>2</sup>). Record the initial PCE, J<sub>sc</sub>, V<sub>oc</sub>, and FF.
- Light Soaking:
  - Place the device in a temperature-controlled chamber (e.g., at 25°C).
  - Illuminate the device continuously with a light source that mimics the AM1.5G spectrum. A white light LED or a metal halide lamp with appropriate filters can be used. The light intensity should be maintained at 1 sun (100 mW/cm<sup>2</sup>).
  - For studying the effect of UV light, one set of experiments can be performed with a UV cut-off filter (e.g., 420 nm) and another without.
- Periodic J-V Measurements: At regular intervals (e.g., 1, 2, 5, 10, 20, 50 hours), interrupt the light soaking and measure the J-V characteristics under the same solar simulator conditions as the initial measurement.

- Data Analysis: Plot the normalized PCE, J<sub>sc</sub>, V<sub>oc</sub>, and FF as a function of illumination time to observe the burn-in degradation profile.

## Visualizations



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